molecular formula C30H42O7 B1669328 Cucurbitacin I CAS No. 2222-07-3

Cucurbitacin I

Numéro de catalogue B1669328
Numéro CAS: 2222-07-3
Poids moléculaire: 514.6 g/mol
Clé InChI: NISPVUDLMHQFRQ-MKIKIEMVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cucurbitacin I is a natural selective inhibitor of JAK2/STAT3, with potent anti-cancer activity . It is a member of the cucurbitacins, a class of biochemical compounds that some plants, notably members of the pumpkin and gourd family, Cucurbitaceae, produce as a defense against herbivores .


Synthesis Analysis

Cucurbitacin synthesis begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation, acetylation, and glucosylation steps, producing a variety of cucurbitacins . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited, as a result, an increase in their chemical synthesis has been developed by researchers .


Molecular Structure Analysis

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . The structures of cucurbitacins and their derivatives are generally isolated and described as glycosides, mainly derived from glucose (glucopyranose), where the O-glycosidic bond comes from the C2-hydroxyl group of the cucurbitacin, or less often from the C3-hydroxyl group .


Chemical Reactions Analysis

Cucurbitacin I is reported to inhibit cell proliferation, invasion, and migration; induce apoptosis; and encourage cell cycle arrest . It is also known to inhibit STAT3’s DNA binding and STAT3-mediated gene expression, but it does not affect Src, AKT, ERK, and JNK’s activities .


Physical And Chemical Properties Analysis

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . More specific physical and chemical properties of Cucurbitacin I are not available in the retrieved data.

Applications De Recherche Scientifique

  • Anticancer Applications

    • Field : Oncology
    • Application Summary : Cucurbitacin I has been studied for its potential as an anticancer agent. It’s known to inhibit cell proliferation, invasion, and migration; induce apoptosis; and encourage cell cycle arrest .
    • Methods of Application : Cucurbitacin I is typically applied to cancer cells in vitro for these studies .
    • Results : Studies have shown that cucurbitacin I has significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential .
  • Macrophage Polarization

    • Field : Immunology
    • Application Summary : Cucurbitacin I has been found to reverse tumor-associated macrophage polarization, which can affect cancer cell metastasis .
    • Methods of Application : In studies, a coculture system of macrophages and cancer cells under hypoxic conditions was established to simulate the tumor-promoting environment mediated by M2-like macrophages .
    • Results : The results indicated a remarkable inhibition of the M2-like polarization phenotype in macrophages following treatment with cucurbitacin I .
  • JAK/STAT3 Signaling Pathway Inhibition

    • Field : Molecular Biology
    • Application Summary : Cucurbitacin I is known to inhibit the JAK/STAT3 signaling pathway, which plays an essential role in the activation, proliferation, and maintenance of cancerous cells .
    • Methods of Application : Cucurbitacin I is applied to cancer cells in vitro to study its effects on the JAK/STAT3 signaling pathway .
    • Results : Studies have shown that the inhibition of the JAK/STAT3 signaling pathway by cucurbitacin I can suppress the growth and proliferation of cancer cells .
  • Neurological Applications

    • Field : Neurology
    • Application Summary : Cucurbitacins have been used to stimulate the central nervous system and to treat dizziness. Their seeds have also been used in the treatment of depression since their content in L-tryptophan increases serotonin levels, more commonly known as the “happy hormone” in the brain .
  • Dermatological Applications

    • Field : Dermatology
    • Application Summary : The oil obtained by cold pressure from Cucurbita pepo seeds, which contain Cucurbitacin I, is rich in antioxidant and antimicrobial components .
  • Gastroenterological Applications

    • Field : Gastroenterology
    • Application Summary : Cucurbitacins are known for their anti-inflammatory properties, which can be beneficial in the treatment of various gastrointestinal disorders .
  • Cardioprotective Applications

    • Field : Cardiology
    • Application Summary : Cucurbitacin I has been found to attenuate cardiomyocyte hypertrophy via inhibition of Connective Tissue Growth Factor (CCN2) and TGF- β/Smads Signalings .
    • Methods of Application : In studies, Cucurbitacin I was applied to cardiomyocytes in vitro .
    • Results : The results indicated that Cucurbitacin I protects the heart against cardiac hypertrophy via inhibition of CTGF/MAPK, and TGF- β/Smad-facilitated events .
  • Endocrinological Applications

    • Field : Endocrinology
    • Application Summary : Cucurbitacin I exhibits anticancer activity by inducing apoptosis in SKOV3 human ovarian cancer cells .
    • Methods of Application : In studies, SKOV3 cells were treated with different concentrations of cucurbitacin-I .
    • Results : A decrease in cell viability was observed in SKOV3 cells with cucurbitacin-I treatment .
  • Rheumatological Applications

    • Field : Rheumatology
    • Application Summary : Cucurbitacins, including Cucurbitacin I, are known for their anti-inflammatory properties, which can be beneficial in the treatment of various rheumatological disorders .

Safety And Hazards

Cucurbitacin I is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

As oral delivery and absorption of cucurbitacins remain a great challenge, recent focus has been on the use of nano-micelles co-modified with cucurbitacins, which enhances the relative bioavailability of CuB by 2.14–3.43 times . Therefore, targeted drug therapy may emerge as a promising approach in future cancer treatments .

Propriétés

IUPAC Name

(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISPVUDLMHQFRQ-MKIKIEMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015546
Record name Cucurbitacin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucurbitacin I

CAS RN

2222-07-3
Record name Cucurbitacin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2222-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cucurbitacin I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Elatericin B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cucurbitacin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,16α,20,25-tetrahydroxy-9β-methyl-10α-19-norlanosta-1,5,23(E)-triene-3,11,22-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUCURBITACIN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHQ47990PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin I
Reactant of Route 2
Cucurbitacin I
Reactant of Route 3
Cucurbitacin I
Reactant of Route 4
Cucurbitacin I
Reactant of Route 5
Reactant of Route 5
Cucurbitacin I
Reactant of Route 6
Cucurbitacin I

Citations

For This Compound
2,810
Citations
HJ Kim, JK Kim - Archives of pharmacal research, 2015 - Springer
… . 2014), we asked whether cucurbitacin-I inhibits angiogenesis, a central step in tumor growth and metastasis. Here, we show that cucurbitacin-I inhibits the migration and tube formation …
Number of citations: 25 link.springer.com
G Yuan, SF Yan, H Xue, P Zhang, JT Sun… - Journal of Biological …, 2014 - ASBMB
… were induced by cucurbitacin I. Exposure of GBM cells to cucurbitacin I resulted in pronounced … Cells treatment with cucurbitacin I up-regulated Beclin 1 and triggered autophagosome …
Number of citations: 89 www.jbc.org
MS Van Kester, JJ Out-Luiting… - Journal of investigative …, 2008 - Elsevier
… with 30 μM of Cucurbitacin I for 6 hours induced apoptosis in 73–91% of Sz cells. Normal CD4 + T cells showed a much lower sensitivity to Cucurbitacin I-induced apoptosis supporting …
Number of citations: 104 www.sciencedirect.com
HS Hsu, PI Huang, YL Chang, C Tzao, YW Chen… - Cancer, 2011 - Wiley Online Library
… of the strong STAT3 inhibitor, cucurbitacin I, in prominin-1 (… cucurbitacin I suppressed CSC-like properties and enhanced chemoradiotherapy response. The potential of cucurbitacin I …
Number of citations: 133 acsjournals.onlinelibrary.wiley.com
H Li, H Chen, R Li, J Xin, S Wu, J Lan… - Journal of cellular …, 2019 - Wiley Online Library
… Simultaneously, there are positive correlations among ERS and cucurbitacin-I-induced reactive oxygen species and Ca 2+ . Our results suggested that cucurbitacin-I-induced cancer …
Number of citations: 35 onlinelibrary.wiley.com
DA Knecht, RA LaFleur, AW Kahsai, CE Argueta… - PLoS …, 2010 - journals.plos.org
… We show that cucurbitacin I potently inhibits the migration of … Upon treatment of MDCK or B16-F1 cells with cucurbitacin I, … jasplakinolide or phallacidin, cucurbitacin I does not directly …
Number of citations: 61 journals.plos.org
CR Seo, DK Yang, NJ Song, UJ Yun, AR Gwon… - Food and chemical …, 2014 - Elsevier
… In this study, we demonstrate a new role of cucurbitacin B and cucurbitacin I in adipogenesis and further determine the underlying mechanism of how these cucurbitacins exert inhibitory …
Number of citations: 40 www.sciencedirect.com
HJ Kim, JHY Park, JK Kim - Chemico-biological interactions, 2014 - Elsevier
… In this study, the antitumor effects of cucurbitacin-I on colon cancer … cucurbitacin-I decreased cell viability and cell proliferation in a concentration-dependent manner. Also, cucurbitacin-I …
Number of citations: 43 www.sciencedirect.com
A Alshamsan - Saudi Pharmaceutical Journal, 2014 - Elsevier
… the EE of cucurbitacin I to 48.79% in CI-NP4. It is likely that cucurbitacin I escapes with the organic … Avoiding emulsification seems efficient in increasing cucurbitacin I disposition in the …
Number of citations: 131 www.sciencedirect.com
J Song, H Liu, Z Li, C Yang… - Oncology reports, 2015 - spandidos-publications.com
… COLO205 cells, cucurbitacin I could suppress … cucurbitacin I was accomplished by downregulating p-STAT3 and MMP-9 expression. Collectively, our results suggest that cucurbitacin I …
Number of citations: 27 www.spandidos-publications.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.